molecular formula C22H20O10 B1671362 Enterocin CAS No. 59678-46-5

Enterocin

Cat. No.: B1671362
CAS No.: 59678-46-5
M. Wt: 444.4 g/mol
InChI Key: CTBBEXWJRAPJIZ-VHPBLNRZSA-N
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Mechanism of Action

Target of Action

Vulgamycin, also known as Enterocin, is an antibiotic produced by Streptomyces . It primarily targets a wide range of bacteria, including both Gram-positive and Gram-negative species

Mode of Action

Like many antibiotics, it likely interferes with essential biological processes in bacteria to exert its antibacterial effects . This compound, on the other hand, is a bacteriocin, a type of antimicrobial peptide that kills or inhibits the growth of other microorganisms . Bacteriocins typically exert their effects by disrupting the integrity of the bacterial cell membrane, leading to cell death .

Biochemical Pathways

For this compound, it is known to be biosynthesized from a type II polyketide synthase (PKS) pathway . The enzyme EncN catalyzes the ATP-dependent transfer of the benzoate to EncC, the acyl carrier protein. EncC then transfers the aromatic unit to EncA-EncB, the ketosynthase, for malonation via FabD, the malonyl-CoA:ACP transacylase .

Result of Action

The primary result of Vulgamycin and this compound’s action is the inhibition of bacterial growth, leading to bacterial cell death . This makes them effective as antibiotics and potential alternatives to traditional antibiotics, especially against drug-resistant bacterial strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vulgamycin and this compound. For instance, Enterococci, the bacteria that produce this compound, are known to tolerate a wide range of environmental conditions, including various temperatures and pH levels . This could potentially impact the production and activity of this compound.

Future Directions

Enterococcus can produce enterocin, which are bacteriocins considered as ribosomal peptides that kill or inhibit the growth of other microorganisms . This has led to a growing interest in the research and development of preservation techniques, referred to as biopreservation . In this method, microorganisms that are known as lactic acid bacteria (LAB) and their antimicrobial substances are used to extend shelf life and maintain the nutritional value of foods . The current application of LAB, notably Enterococcus sp. in the biopreservation of meat and meat-based products was highlighted in a review . This report also includes information on the effects of enzymes, temperature, and pH on the stability of bacteriocin produced by Enterococcus sp .

Chemical Reactions Analysis

Types of Reactions: Enterocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its antibacterial activity and stability.

Common Reagents and Conditions:

    Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Typically employs reducing agents such as sodium borohydride.

    Substitution: Commonly uses nucleophiles like hydroxide ions under basic conditions.

Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial properties .

Scientific Research Applications

Enterocin has a wide range of scientific research applications:

Comparison with Similar Compounds

Enterocin is unique among bacteriocins due to its broad-spectrum activity and stability under various conditions. Similar compounds include:

This compound’s unique structure and broad-spectrum activity make it a promising candidate for various applications in food preservation and medicine.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Enterocin involves the condensation of two amino acids, L-tryptophan and L-serine, followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": ["L-tryptophan", "L-serine", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Water"], "Reaction": [ "1. L-tryptophan and L-serine are dissolved in water and mixed with sodium nitrite.", "2. The mixture is then cooled and treated with sulfuric acid to form an intermediate diazonium salt.", "3. Sodium nitrate is added to the mixture to initiate the cyclization reaction.", "4. The reaction mixture is then heated and allowed to cool to form the final product, a cyclic dipeptide.", "5. The dipeptide is oxidized using hydrogen peroxide and sodium hydroxide to form Enterocin." ] }

CAS No.

59678-46-5

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

InChI

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1

InChI Key

CTBBEXWJRAPJIZ-VHPBLNRZSA-N

Isomeric SMILES

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

Canonical SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enterocin
vulgamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do enterocins exert their antimicrobial activity?

A1: Enterocins primarily target the cell membrane of susceptible Gram-positive bacteria. [, ] This interaction often involves pore formation, leading to the disruption of membrane integrity and ultimately cell death. [, ] The specific mechanism can vary depending on the enterocin type and the target organism. For instance, some enterocins have been shown to dissipate the transmembrane electrical potential (ΔΨ) and induce the efflux of intracellular Adenosine triphosphate (ATP), further contributing to cell death. []

Q2: Do enterocins exhibit a bactericidal or bacteriostatic effect?

A2: While most enterocins are generally considered bactericidal, meaning they kill bacteria, their effect can depend on factors like concentration, target organism, and environmental conditions. [, , ] Some enterocins may display a bacteriostatic effect at lower concentrations, inhibiting bacterial growth rather than causing immediate death. []

Q3: Are there any post-translational modifications observed in enterocins?

A5: Yes, some enterocins undergo post-translational modifications that can influence their activity. For instance, this compound F4-9 is glycosylated, meaning it has sugar molecules attached, which are essential for its antimicrobial activity. [] Other modifications, such as N-formylation and oxidation, have been observed in enterocins like L50A and L50B. []

Q4: How do structural modifications impact the activity of enterocins?

A8: Structural modifications, even subtle ones, can significantly influence the activity, potency, and target specificity of enterocins. [, ] For instance, altering the disulfide bond in this compound A completely abolished its antibacterial activity, highlighting the importance of specific structural elements. [] Hybrid enterocins, created by combining fragments of different enterocins, have demonstrated improved antimicrobial activities compared to their natural counterparts. []

Q5: What are some strategies to improve the stability and solubility of enterocins?

A9: Various formulation strategies can be employed to enhance the stability, solubility, and bioavailability of enterocins. [, ] These include encapsulation in nanoparticles, conjugation with polymers, and the use of stabilizing agents. [] Such approaches can protect enterocins from degradation and improve their delivery to target sites.

Q6: What in vitro and in vivo models are used to evaluate the efficacy of enterocins?

A10: In vitro studies often involve cell-based assays to assess the antimicrobial activity of enterocins against various pathogens. [, ] Animal models, such as mice infected with Trichinella spiralis, have been used to investigate the in vivo antiparasitic potential of enterocins. [] Studies on their efficacy in treating wound infections and their potential anticancer activities are also underway. [, ]

Q7: Are there any known mechanisms of resistance to enterocins?

A11: While enterocins are promising antimicrobial agents, the emergence of resistance remains a concern. [] Some bacteria have developed mechanisms to counteract this compound activity, such as altering their cell wall structure or producing enzymes that degrade enterocins. [] Further research is crucial to understand and mitigate the development of resistance.

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